3-(2-Chloro-5-methoxyphenyl)benzonitrile
Description
Chemical Structure and Properties 3-(2-Chloro-5-methoxyphenyl)benzonitrile (CAS: 1365271-89-1) is a substituted benzonitrile derivative with the molecular formula C₁₄H₉ClNO₂ and a molecular weight of 259.68 g/mol. Its structure consists of a benzonitrile core (a benzene ring with a nitrile group at position 3) linked to a 2-chloro-5-methoxyphenyl substituent (). The chloro group at position 2 and methoxy group at position 5 on the phenyl ring contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Potential Applications Benzonitrile derivatives are widely explored in medicinal and agrochemical research. For example, fluorinated benzonitriles are used in crop protection (), while others serve as radioligands for neurological targets like metabotropic glutamate receptors ().
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-12-5-6-14(15)13(8-12)11-4-2-3-10(7-11)9-16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFTUUVOECZVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742862 | |
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-89-1 | |
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methoxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the ammoxidation of 2-chlorotoluene, which is a process used industrially to produce similar compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
3-(2-Chloro-5-methoxyphenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers
a. 3-(4-Chloro-2-methoxyphenyl)benzonitrile (LD-0130, CAS: 1352317-78-2)
- Molecular Formula: C₁₄H₉ClNO₂ (same as the target compound).
- Key Difference : The chloro and methoxy groups are positioned at 4 and 2 on the phenyl ring, respectively, versus 2 and 5 in the target compound.
- Impact : Altered electronic distribution and steric hindrance may reduce binding affinity to biological targets compared to the target compound ().
b. 4-(2-Chloro-5-methoxyphenyl)benzonitrile (LD-0480, CAS: 1365271-33-5)
Structural Analogs with Additional Substituents
a. 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile (CID 25131538)
- Molecular Formula: C₁₄H₉Cl₂NO₂.
- Key Feature: Contains an additional chloro atom and a phenoxy linker.
- Impact: The phenoxy group increases molecular weight (288.13 g/mol) and may enhance hydrophobic interactions in receptor binding ().
b. Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro (CAS: 920035-43-4)
Heterocyclic Derivatives
a. 3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile (CAS: 920036-04-0)
- Molecular Formula : C₂₁H₁₃Cl₂N₃O₂.
- Key Feature : Contains an indazolylmethoxy group.
b. 3-{5-[(6-Amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (CAS: 920035-77-4)
- Molecular Formula : C₂₀H₁₂Cl₂N₄O₂.
- Key Feature : A pyrazolo-pyridine substituent.
- Impact: The amino-pyrazolo group may improve solubility and target specificity, particularly in kinase inhibition ().
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(2-Chloro-5-methoxyphenyl)benzonitrile | 1365271-89-1 | C₁₄H₉ClNO₂ | 259.68 | 2-Cl, 5-OCH₃ |
| 3-(4-Chloro-2-methoxyphenyl)benzonitrile | 1352317-78-2 | C₁₄H₉ClNO₂ | 259.68 | 4-Cl, 2-OCH₃ |
| 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile | 25131538 | C₁₄H₉Cl₂NO₂ | 288.13 | Phenoxy linker, 2-Cl, 5-OCH₃ |
| Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro | 920035-43-4 | C₂₁H₁₂Cl₂N₂O₂S | 427.30 | Benzothiazole, 3-Cl, 5-Cl |
Research Findings and Implications
- Positional Isomerism : Substitution patterns significantly influence bioactivity. For example, the 2-chloro-5-methoxy configuration in the target compound may optimize hydrophobic interactions compared to its 4-chloro-2-methoxy isomer ().
- Heterocyclic Enhancements : Compounds with benzothiazole or indazole groups exhibit improved receptor binding and antimicrobial properties, surpassing the simpler benzonitrile scaffold ().
- Synthetic Feasibility : The target compound and its analogs are synthesized via nucleophilic aromatic substitution or Suzuki coupling, with yields influenced by substituent positions ().
Biological Activity
3-(2-Chloro-5-methoxyphenyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN, with a molecular weight of approximately 255.72 g/mol. The compound features a benzonitrile core substituted with a chloro and methoxy group, which are critical for its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The presence of the chloro and methoxy substituents can enhance binding affinity and selectivity towards specific targets.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase, which are involved in inflammatory pathways.
- Receptor Modulation : There is evidence suggesting that benzonitrile derivatives can modulate receptor activity, particularly in the context of steroid hormone receptors, which may lead to therapeutic applications in hormone-dependent diseases.
Antitumor Activity
Several studies have evaluated the antitumor properties of benzonitrile derivatives, including this compound.
- Case Study 1 : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant potency compared to control compounds .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound.
- Case Study 2 : In a study assessing antibacterial activity against Helicobacter pylori, this compound showed minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential as an alternative treatment for infections caused by this bacterium .
Data Tables
| Biological Activity | IC50/MIC Values | Tested Cell Lines/Organisms |
|---|---|---|
| Antitumor | 10 - 20 µM | Breast cancer cell lines |
| Prostate cancer cell lines | ||
| Antimicrobial | MIC: 32 - 64 µg/mL | Helicobacter pylori |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Preliminary studies suggest good oral bioavailability.
- Distribution : The compound shows favorable distribution characteristics due to its lipophilicity.
- Metabolism : Metabolic pathways are yet to be fully elucidated; however, it is expected to undergo phase I metabolism primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated based on the molecular structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
